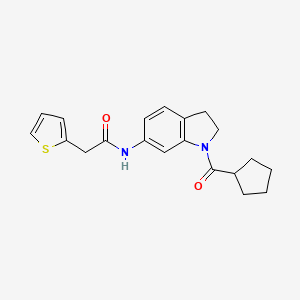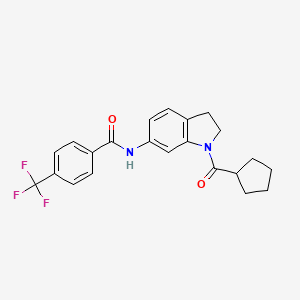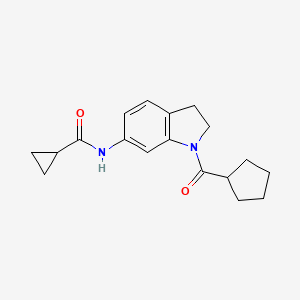
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide, otherwise known as CPT-2T, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. CPT-2T is a derivative of the indole-based compound CPT-1, which is itself a derivative of the naturally occurring indole alkaloid tryptamine. CPT-2T has been used in a variety of research applications due to its unique chemical structure and properties.
Mécanisme D'action
CPT-2T acts as a substrate for MAO, an enzyme responsible for the metabolism of monoamines such as serotonin and dopamine. When CPT-2T is metabolized by MAO, it is converted to N-methyl-2-thiophen-2-ylacetamide, which is then further metabolized to form N-methyl-2-thiophen-2-ylacetic acid. This compound is then further metabolized to form N-methyl-2-thiophen-2-ylacetate, which is then excreted in the urine.
Biochemical and Physiological Effects
CPT-2T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, which can lead to increased levels of monoamines such as serotonin and dopamine. CPT-2T has also been shown to modulate the activity of other enzymes involved in the metabolism of monoamines, such as catechol-O-methyltransferase (COMT). In addition, CPT-2T has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
CPT-2T has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, CPT-2T is relatively stable and can be stored for long periods of time. However, CPT-2T is not suitable for use in human clinical trials due to its potential toxicity.
Orientations Futures
There are several potential future directions for research on CPT-2T. One potential direction is to further investigate its effects on MAO and other enzymes involved in the metabolism of monoamines. Another potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, further research could be conducted to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research could be conducted to investigate its potential toxicity and side effects.
Méthodes De Synthèse
CPT-2T can be synthesized from CPT-1 using a two-step process. The first step involves the conversion of CPT-1 to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 2-(thiophen-2-yl)acetamide to produce CPT-2T. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
CPT-2T has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study the enzyme's activity. It has also been used as a model compound for studying the interactions between drugs and the human body. CPT-2T has also been used in studies of the pharmacological effects of indole alkaloids and their derivatives.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIIOOERYBMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B6535937.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)



